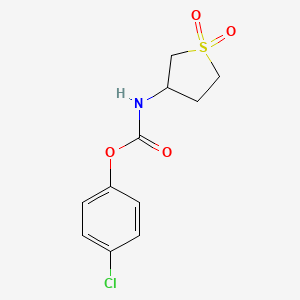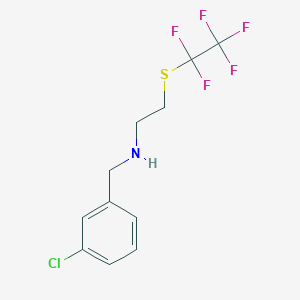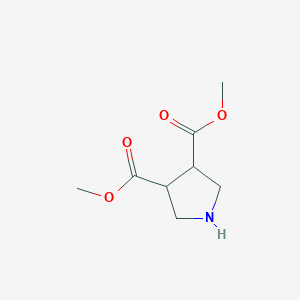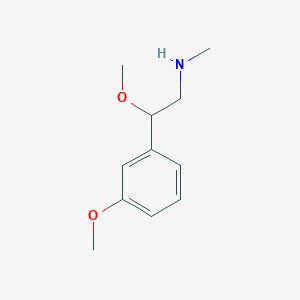
(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a chlorobenzyl group with a pentafluoroethyloxy-ethylamine moiety
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent can be tailored for specific conditions .
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace functional groups.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Organoboron Reagents: As mentioned earlier, Suzuki–Miyaura coupling typically employs boron reagents.
Palladium Catalysts: These facilitate cross-coupling reactions.
Halides (e.g., Chlorides): Used as starting materials.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s reactivity makes it valuable in catalytic processes.
Functional Group Transformations: Researchers explore its use in modifying other molecules.
Drug Discovery: It may serve as a scaffold for potential drug candidates.
Bioconjugation: Its functional groups can be utilized for attaching biomolecules.
Materials Science: Applications in polymers, coatings, and materials.
Fine Chemicals: Used as intermediates in chemical synthesis.
Mécanisme D'action
The compound’s mechanism of action depends on its specific interactions with biological targets. Further studies are needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
While I don’t have information on similar compounds at the moment, further research could highlight its uniqueness and provide a comparative analysis.
Remember that this compound’s properties and applications are continually explored by researchers, and new findings may emerge over time
Propriétés
Formule moléculaire |
C11H11ClF5NO |
|---|---|
Poids moléculaire |
303.65 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11ClF5NO/c12-9-3-1-8(2-4-9)7-18-5-6-19-11(16,17)10(13,14)15/h1-4,18H,5-7H2 |
Clé InChI |
QNTGHPVCPOMGTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCOC(C(F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)


![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)



